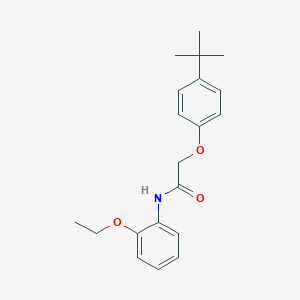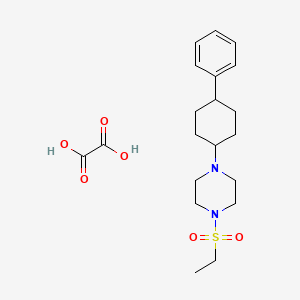![molecular formula C10H8F4N4O2 B5511824 3-{5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511824.png)
3-{5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The synthesis and structural characterization of related oxadiazolo-pyridazine compounds have been a subject of interest in the field of chemistry, particularly in the context of high-energy materials and pharmaceutical importance (Ogurtsov et al., 2018).
Synthesis Analysis
- The synthesis of oxadiazolo-pyridazine derivatives has been achieved through reactions such as the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by various condensation processes (Wu et al., 2006).
Molecular Structure Analysis
- Single-crystal X-ray diffraction analysis of oxadiazolo-pyridazine compounds has revealed insights into their molecular structure, including bond lengths and angles, contributing to an understanding of their spatial configuration (Ogurtsov et al., 2018).
Chemical Reactions and Properties
- Research into the chemical reactions and properties of oxadiazolo-pyridazine derivatives includes studies on their reactivity with various reagents, leading to the formation of different chemical structures and compounds (Zohdi et al., 1997).
Physical Properties Analysis
- The physical properties of these compounds, such as crystal density and stability, have been assessed through techniques like X-ray diffraction and thermal analysis (Ogurtsov et al., 2018).
Chemical Properties Analysis
- The chemical properties, such as reactivity and potential applications, of these compounds have been evaluated in various studies. For instance, some oxadiazolo-pyridazine derivatives have shown potential as fluorescent molecules and herbicidal agents (Wu et al., 2006), (Xu et al., 2012).
Aplicaciones Científicas De Investigación
Material Science and Supramolecular Chemistry
- Hydrogen Bonding and Intermolecular Interactions : A study by Wang et al. (2014) explores how tetrafluoroterephthalic acid forms novel crystals with N-containing heterocycles, emphasizing the role of hydrogen bonds and weak intermolecular interactions such as C–H⋯F and C–H⋯O in assembling molecules into larger architectures. This research suggests potential applications in designing novel supramolecular materials (Lei Wang et al., 2014).
Pharmaceutical and Medicinal Chemistry
- Antioxidant Agents : El‐Mekabaty et al. (2016) describe the synthesis of new fused pyrazole derivatives bearing the indole moiety, evaluated as antioxidant agents. This work highlights the potential of pyridazine derivatives in developing new antioxidant compounds (A. El‐Mekabaty et al., 2016).
- Antibacterial and Anticancer Activities : Research by El-Azab et al. (2018) on oxadiazole and pyrazine derivatives shows promising results against tuberculosis and suggests potential anti-cancer properties, further emphasizing the medicinal applications of these compounds (A. El-Azab et al., 2018).
Organic Synthesis and Chemical Reactions
- Novel Synthesis Approaches : Ogurtsov et al. (2018) developed an efficient synthesis of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides from 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides, highlighting innovative pathways in organic synthesis and potential applications in designing high-energy materials (V. A. Ogurtsov et al., 2018).
Herbicidal Activities
- Development of Herbicides : Xu et al. (2012) synthesized novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated their bleaching and herbicidal activities. Some compounds exhibited excellent herbicidal activities, indicating the utility of pyridazine derivatives in agricultural chemistry (Han Xu et al., 2012).
Propiedades
IUPAC Name |
3-pyridazin-3-yl-5-(2,2,3,3-tetrafluoropropoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4N4O2/c11-9(12)10(13,14)5-19-4-7-16-8(18-20-7)6-2-1-3-15-17-6/h1-3,9H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIMGRYUHIWXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C2=NOC(=N2)COCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[(2,2,3,3-Tetrafluoropropoxy)methyl]-1,2,4-oxadiazol-3-YL}pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5511742.png)

![1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5511754.png)
![3-({methyl[2-(1-pyrrolidinylmethyl)benzyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5511762.png)

![2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5511774.png)
![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)

![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5511799.png)

![N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5511818.png)
![2-(1-naphthyl)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5511830.png)

